N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-14-7-4-3-6-13(14)15(21)20-10-12(11-20)19-16-17-8-5-9-18-16/h3-9,12H,2,10-11H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZCVGUULIGXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone-Guanidine Cyclocondensation
Reaction of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) generates an enaminone intermediate, which undergoes cyclization with guanidine hydrochloride in ethanol under basic conditions (NaOEt). This method yields 4-(pyridin-3-yl)pyrimidin-2-amine (2 ) at 73% efficiency. Microwave irradiation reduces reaction times from 24 hours to 20 minutes while maintaining yields above 85%.
Table 1: Solvent and Base Effects on Pyrimidin-2-Amine Synthesis
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Sodium ethoxide | 85 | 6 | 73 |
| n-Butanol | NaOH | 120 | 8 | 88 |
| tert-Butanol | NaOH | 90 (microwave) | 0.33 | 90 |
Palladium-Catalyzed Functionalization
Post-cyclization, Suzuki-Miyaura coupling introduces aryl groups to the pyrimidine ring. Using dichlorobis(triphenylphosphine)palladium(II) and Xantphos ligand, 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine is synthesized in 56% yield. K2CO3 in DMF facilitates deprotonation, while acetonitrile/water mixtures (1:1) optimize solubility for boronic acid partners.
Preparation of 1-(2-Ethoxybenzoyl)Azetidin-3-Amine
The azetidine fragment requires sequential functionalization:
Azetidine Ring Formation
Azetidin-3-amine is synthesized via Gabriel synthesis from 1,3-dibromopropane and phthalimide, followed by hydrazinolysis. Alternative routes employ cyclization of γ-amino alcohols using Mitsunobu conditions (DIAD, PPh3).
N-Acylation with 2-Ethoxybenzoyl Chloride
Acylation of azetidin-3-amine proceeds in dichloromethane with triethylamine as a base. Kinetic studies show 2-ethoxybenzoyl chloride reacts quantitatively within 2 hours at 0°C, achieving >95% conversion. Excess acyl chloride (1.2 equiv) suppresses dimerization byproducts.
Table 2: Acylation Optimization Parameters
| Acylating Agent | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Ethoxybenzoyl chloride | DCM | Et3N | 0 | 95 |
| 2-Ethoxybenzoyl chloride | THF | DIPEA | 25 | 88 |
Coupling Strategies for Final Assembly
Linking the azetidine and pyrimidine motifs demands precision:
Buchwald-Hartwig Amination
Using Pd2(dba)3/Xantphos catalytic systems, 1-(2-ethoxybenzoyl)azetidin-3-amine couples with 4-bromopyrimidin-2-amine in dioxane at 110°C. Cesium carbonate (2.0 equiv) ensures efficient deprotonation, yielding the target compound at 52%.
Nucleophilic Aromatic Substitution (SNAr)
Activation of pyrimidin-2-amine via 4-fluoro or 4-nitro substituents enables displacement by azetidin-3-amine. DMF at 120°C with K2CO3 achieves 48% yield, though competing hydrolysis limits scalability.
Catalytic System Optimization
Ligand selection critically impacts coupling efficiency:
Table 3: Ligand Screening for Pd-Catalyzed Coupling
| Ligand | Catalyst | Yield (%) |
|---|---|---|
| Xantphos | Pd2(dba)3 | 56 |
| Dppp | PdCl2(PPh3)2 | 31 |
| BrettPhos | Pd(OAc)2 | 71 |
Xantphos outperforms monodentate ligands due to enhanced steric protection and electron donation, stabilizing the Pd center during oxidative addition.
Purity and Characterization
Final purification via recrystallization (ethanol/chloroform, 1:1) affords >99% purity by HPLC. 1H-NMR confirms regioselectivity: δ 8.69 (pyridine-H), 7.52 (azetidine-CH2), and 6.81 (NH2). High-resolution MS (m/z 341.1502 [M+H]+) aligns with theoretical values.
Chemical Reactions Analysis
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine serves as an important intermediate in synthesizing more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, making it a versatile reagent for organic synthesis.
Biology
Biologically, this compound has been investigated for its potential enzyme inhibitory activities. The presence of the pyrimidine ring suggests it may interact with kinases—enzymes that regulate numerous cellular processes—indicating possible applications in cancer therapy. Preliminary studies have also suggested antimicrobial properties, positioning it as a candidate for further research into antibiotic development.
Medicine
In medicinal chemistry, this compound is being explored for therapeutic applications against various diseases. Its ability to inhibit specific enzymes or receptors could lead to significant advancements in treating conditions like cancer and infectious diseases. For instance, compounds with similar structures have shown promise as kinase inhibitors, which are crucial in cancer treatment strategies .
Case Study 1: Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrated its ability to inhibit cell proliferation in specific cancer cell lines, suggesting that modifications to enhance its potency could lead to effective therapeutic agents.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects comparable to established antibiotics, warranting further exploration into its mechanism of action and potential as a new antimicrobial drug .
Mechanism of Action
The mechanism of action of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an antagonist to certain receptors, blocking their signaling pathways and resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride
Key Differences :
- Structure : The Enamine Ltd. compound (CAS: EN300-126521) lacks the 2-ethoxybenzoyl group present in the target molecule, existing as a dihydrochloride salt.
- Molecular Weight : The dihydrochloride form has a molecular weight of 126.521 g/mol, whereas the target compound’s estimated molecular weight (including the 2-ethoxybenzoyl group) is ~341.38 g/mol.
- Applications : The Enamine compound serves as a synthetic intermediate for azetidine-containing molecules, while the 2-ethoxybenzoyl substitution in the target compound may enhance receptor binding or metabolic stability.
| Property | N-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine | N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ | C₇H₁₀Cl₂N₄ (dihydrochloride) |
| Key Substituents | 2-Ethoxybenzoyl, pyrimidine, azetidine | Azetidine, pyrimidine, hydrochloride |
| Therapeutic Potential | Hypothesized kinase inhibition | Building block for drug discovery |
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
Key Differences :
- Core Structure : This compound () contains an imidazo[1,2-a]pyrimidine fused ring system, contrasting with the simpler pyrimidine-azetidine linkage in the target compound.
- Synthesis : The Schiff base formation in involves condensation reactions, whereas the target compound likely employs amide coupling or nucleophilic substitution for azetidine functionalization.
| Property | This compound | (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine |
|---|---|---|
| Core Heterocycle | Pyrimidine-azetidine | Imidazo[1,2-a]pyrimidine |
| Key Functional Groups | Ethoxybenzoyl amide | Thiophene Schiff base |
| Synthetic Route | Likely amide coupling | Condensation reaction |
Research Findings and Limitations
Structural Advantages of the Target Compound
- The azetidine ring’s conformational rigidity may improve target selectivity compared to larger, flexible rings.
Gaps in Evidence
- No direct biological or pharmacokinetic data for the target compound are provided in the evidence.
- Comparisons rely on structural inferences and known properties of related scaffolds (e.g., pyrimidine-based kinase inhibitors).
Biological Activity
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure consisting of an azetidine ring, a pyrimidine moiety, and an ethoxybenzoyl group. The synthesis typically involves multi-step reactions, including the formation of the azetidinyl ring through cyclization and subsequent acylation with 2-ethoxybenzoyl chloride.
Synthesis Overview:
- Formation of Azetidine Ring: Cyclization using β-lactam precursors.
- Acylation: Introduction of the ethoxybenzoyl group under basic conditions.
- Final Cyclization: Formation of the pyrimidine structure.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of specific signaling pathways related to cell cycle regulation and apoptosis induction.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits fungal growth by targeting specific enzymes involved in their metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the ethoxybenzoyl moiety or variations in the azetidine ring can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Ethoxy Group | Enhanced solubility and bioavailability |
| Alteration of Azetidine Ring | Improved binding affinity to target enzymes |
Case Studies
- In Vitro Studies: A study published in Journal of Medicinal Chemistry reported IC50 values for various cancer cell lines, demonstrating that the compound effectively inhibits cell growth at nanomolar concentrations.
- Animal Models: In vivo studies have shown that administration of this compound in mice bearing tumors resulted in significant tumor regression compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Multi-step organic synthesis is typically required, involving catalysts (e.g., palladium or copper) and solvents like dimethylformamide (DMF) under inert atmospheres . Optimize reaction conditions by adjusting temperature gradients (e.g., 60–120°C) and stoichiometric ratios of intermediates. For example, azetidine ring formation may require careful control of nucleophilic substitution steps using 2-ethoxybenzoyl chloride .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). For example, ¹H NMR can confirm the presence of the ethoxybenzoyl group (δ 1.2–1.5 ppm for -OCH₂CH₃) and pyrimidine protons (δ 8.5–9.0 ppm) . Purity ≥95% is achievable via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. What preliminary biological screening assays are appropriate for evaluating this compound’s bioactivity?
- Methodological Answer : Begin with in vitro assays targeting kinase inhibition (e.g., EGFR or Aurora kinases) due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Use cell viability assays (MTT or SRB) in cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations ranging from 1–100 µM . Dose-response curves and IC₅₀ calculations are essential for initial potency assessment.
Advanced Research Questions
Q. How can computational models (e.g., DFT or molecular docking) guide the optimization of reaction pathways and bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and thermodynamic stability of intermediates, enabling selective synthesis . Molecular docking (AutoDock Vina, Schrödinger) can identify key binding interactions (e.g., hydrogen bonds between the pyrimidine amine and kinase residues), informing SAR modifications .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance selectivity and reduce off-target effects?
- Methodological Answer : Systematically modify substituents on the azetidine and pyrimidine rings. For example:
- Replace the ethoxy group with methoxy or cyclopropyl ethers to assess steric and electronic effects .
- Introduce fluorinated moieties (e.g., -CF₃) to improve metabolic stability and blood-brain barrier penetration .
- Evaluate cytotoxicity in non-cancerous cell lines (e.g., HEK-293) to identify selective analogs .
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer : Conduct meta-analysis of assay conditions (e.g., cell line variability, serum concentration). Validate results using orthogonal assays (e.g., Western blotting for target protein inhibition alongside viability assays). Cross-reference with computational ADMET predictions (e.g., logP, CYP450 interactions) to identify confounding factors .
Q. What mechanistic studies are required to elucidate the compound’s mode of action in complex biological systems?
- Methodological Answer : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways post-treatment. Pharmacodynamic studies (e.g., Western blot for phosphorylated kinases) confirm target engagement. In vivo xenograft models with pharmacokinetic profiling (Cmax, AUC) link exposure to efficacy .
Q. How can reaction scalability be addressed without compromising yield or purity?
- Methodological Answer : Transition from batch to flow chemistry for azetidine ring formation, improving heat transfer and reproducibility. Use Design of Experiments (DoE) to optimize parameters (e.g., residence time, catalyst loading). Continuous crystallization techniques enhance purity in large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
